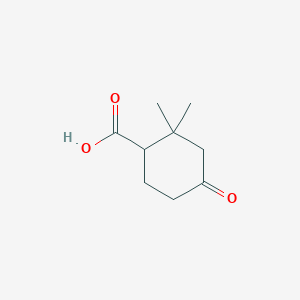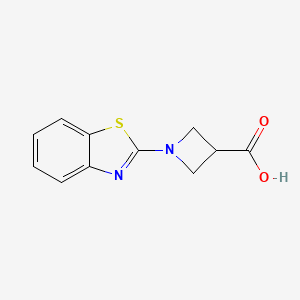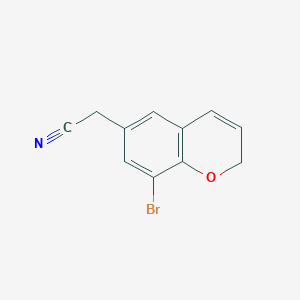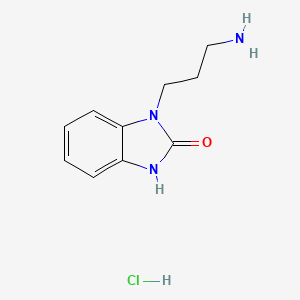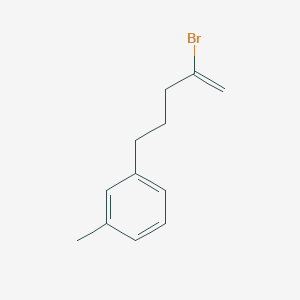
2-Bromo-5-(3-methylphenyl)-1-pentene
Vue d'ensemble
Description
2-Bromo-5-(3-methylphenyl)-1-pentene is a brominated alkyl aromatic compound which has a wide range of applications in pharmaceuticals, agrochemicals, and other industries. It is a versatile building block for organic synthesis and can be used for the production of a variety of compounds. Due to its structure, 2-Bromo-5-(3-methylphenyl)-1-pentene is a valuable intermediate for the synthesis of a variety of compounds, such as polymers, dyes, and other materials.
Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Molecules
“2-Bromo-5-(3-methylphenyl)-1-pentene” can serve as a precursor in the synthesis of indole derivatives, which are prominent in medicinal chemistry due to their wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and anti-HIV properties . The compound’s bromine atom is a reactive site that can be used in cross-coupling reactions to create new molecules with potential therapeutic effects.
Agriculture: Development of Pesticides and Herbicides
In agriculture, this compound could be utilized to develop new classes of pesticides and herbicides. Its structure allows for the creation of analogs that may interact with specific biological targets in pests and weeds, potentially leading to more effective and selective agricultural chemicals .
Materials Science: Creation of Novel Polymers
The vinyl group in “2-Bromo-5-(3-methylphenyl)-1-pentene” makes it a candidate for polymerization reactions. Researchers could explore its incorporation into novel polymers with unique properties, such as enhanced durability or specialized conductivity, which could have applications in electronics or construction materials .
Environmental Science: Degradation Studies
This compound’s stability and reactivity make it suitable for environmental degradation studies. Understanding how “2-Bromo-5-(3-methylphenyl)-1-pentene” breaks down in various environmental conditions can inform the development of safer and more eco-friendly chemicals .
Biochemistry: Probing Molecular Interactions
In biochemistry, “2-Bromo-5-(3-methylphenyl)-1-pentene” could be used as a molecular probe to study interactions with enzymes or receptors. The bromine atom offers a site for radio-labeling, which can be detected in biological assays to track the compound’s binding and activity within living systems .
Pharmacology: Drug Discovery and Development
Finally, in pharmacology, this compound could be a valuable tool in drug discovery and development. Its structure could be modified to enhance its interaction with biological targets, potentially leading to the discovery of new drugs with improved efficacy and reduced side effects .
Propriétés
IUPAC Name |
1-(4-bromopent-4-enyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-10-5-3-7-12(9-10)8-4-6-11(2)13/h3,5,7,9H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCJUCJXMRAQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255821 | |
| Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(3-methylphenyl)-1-pentene | |
CAS RN |
1143461-40-8 | |
| Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



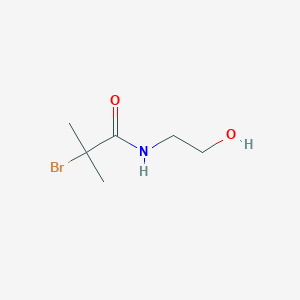

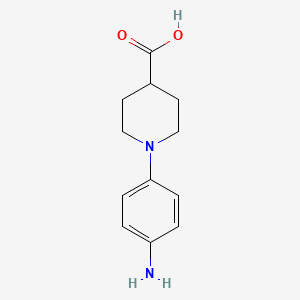
![1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1522583.png)
![Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1522585.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1522586.png)

